molecular formula C10H9NO2 B098130 3-ACETYLOXINDOLE CAS No. 17266-70-5

3-ACETYLOXINDOLE

Cat. No.: B098130
CAS No.: 17266-70-5
M. Wt: 175.18 g/mol
InChI Key: IHJYVWOJWNTHBB-UHFFFAOYSA-N
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Description

3-ACETYLOXINDOLE is a derivative of indole, a significant heterocyclic system found in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound, with its unique structure, has garnered interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 3-ACETYLOXINDOLE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another approach includes the reductive dephosphorylation of oxindole-3-phosphates using hydroiodic acid . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

3-ACETYLOXINDOLE undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, hydroiodic acid, and various oxidizing agents. The major products formed from these reactions are often other indole derivatives with modified functional groups .

Properties

CAS No.

17266-70-5

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-acetyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H9NO2/c1-6(12)9-7-4-2-3-5-8(7)11-10(9)13/h2-5,9H,1H3,(H,11,13)

InChI Key

IHJYVWOJWNTHBB-UHFFFAOYSA-N

SMILES

CC(=O)C1C2=CC=CC=C2NC1=O

Canonical SMILES

CC(=O)C1C2=CC=CC=C2NC1=O

Synonyms

3-Acetyloxindole

Origin of Product

United States

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